![molecular formula C20H25N5O5S B2545186 2-Methoxy-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzamide CAS No. 2034453-60-4](/img/structure/B2545186.png)

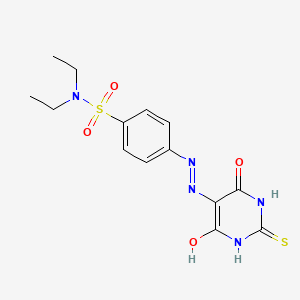

2-Methoxy-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

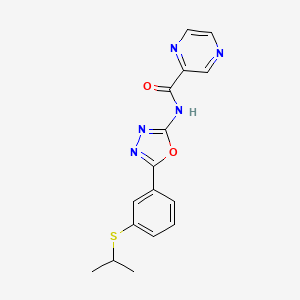

- Synthesis of Novel Heterocyclic Compounds : Research has explored the synthesis of novel compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which have shown potential as anti-inflammatory and analgesic agents. These compounds have been synthesized through reactions involving similar complex molecules, demonstrating significant COX-2 selectivity and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

- Antimicrobial Studies : The synthesis and antimicrobial studies of new pyridine derivatives have been conducted, highlighting the chemical versatility of compounds with similar structures and demonstrating considerable antibacterial activity (Patel & Agravat, 2009).

Pharmacological Applications

- G Protein-Biased Dopaminergics : Compounds incorporating the pyrazolo[1,5-a]pyridine heterocyclic appendage, akin to the structural motif of the queried compound, have been found to act as high-affinity dopamine receptor partial agonists. These compounds exhibit potential therapeutic applications, demonstrating antipsychotic activity and favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors (Möller et al., 2017).

- Antiviral Activities : Novel benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and tested in vitro for anti-influenza A virus (subtype H5N1) activity. Compounds in this category have shown significant antiviral activities, demonstrating the potential of structurally similar compounds in antiviral therapy (Hebishy et al., 2020).

Molecular Interaction and Analysis

- Crystal Structure and DFT Calculations : Studies have been conducted on piperazine derivatives, which include detailed crystal structure analysis, Hirshfeld surface analysis, and density functional theory (DFT) calculations. These studies provide insights into the molecular interactions, stability, and reactive sites of compounds with structural similarities to the queried compound (Kumara et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 2-Methoxy-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

This compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a wide range of nucleoside-resistant HBV mutants .

Biochemical Pathways

The compound affects the biochemical pathways of HBV by interacting with the core protein and altering its conformation . This disrupts the normal life cycle of the virus, preventing it from replicating and spreading .

Pharmacokinetics

In an hbv aav mouse model, the compound was shown to inhibit hbv dna viral load when administered orally .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of HBV replication . This can potentially lead to a decrease in the viral load in infected individuals .

Eigenschaften

IUPAC Name |

2-methoxy-5-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O5S/c1-30-18-6-5-14(12-15(18)19(21)26)31(28,29)24-10-8-23(9-11-24)20(27)16-13-22-25-7-3-2-4-17(16)25/h5-6,12-13H,2-4,7-11H2,1H3,(H2,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMCXSFKGVRMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Trifluoromethyl)-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one](/img/structure/B2545107.png)

![2-[4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2545112.png)

![Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2545114.png)

![ethyl 4-(3,4-dimethylphenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2545115.png)

![N-benzhydryl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2545124.png)

![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2545125.png)